molecular formula C17H18IN5O3 B12377159 Anti-inflammatory agent 59

Anti-inflammatory agent 59

Cat. No.: B12377159
M. Wt: 467.3 g/mol
InChI Key: IOEJSYFHEFBUEF-HCYNLOQUSA-N
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Description

Anti-inflammatory agent 59 is a compound known for its potent anti-inflammatory properties It is part of a class of compounds that inhibit the activity of certain enzymes and pathways involved in the inflammatory response

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anti-inflammatory agent 59 typically involves a multi-step process. One common method starts with the reaction of a substituted aromatic amine with an aldehyde or ketone under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions using catalysts such as zinc chloride or trifluoroacetic acid to yield the final product .

Industrial Production Methods

For large-scale production, a green chemistry approach is often employed. This involves the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact. One-pot synthesis methods, which combine multiple reaction steps into a single process, are also used to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Anti-inflammatory agent 59 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different levels of anti-inflammatory activity .

Scientific Research Applications

Anti-inflammatory agent 59 has a wide range of applications in scientific research:

Mechanism of Action

The anti-inflammatory effects of Anti-inflammatory agent 59 are primarily due to its ability to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.

    Aspirin: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.

    Naproxen: Known for its longer duration of action compared to ibuprofen.

Uniqueness

Anti-inflammatory agent 59 is unique in its specific inhibition profile and its potential for fewer side effects compared to traditional NSAIDs. Its green synthesis methods also make it more environmentally friendly .

Properties

Molecular Formula

C17H18IN5O3

Molecular Weight

467.3 g/mol

IUPAC Name

(2R,4R)-2-[[6-[(3-iodophenyl)methylamino]purin-9-yl]methyl]oxolane-3,4-diol

InChI

InChI=1S/C17H18IN5O3/c18-11-3-1-2-10(4-11)5-19-16-14-17(21-8-20-16)23(9-22-14)6-13-15(25)12(24)7-26-13/h1-4,8-9,12-13,15,24-25H,5-7H2,(H,19,20,21)/t12-,13-,15?/m1/s1

InChI Key

IOEJSYFHEFBUEF-HCYNLOQUSA-N

Isomeric SMILES

C1[C@H](C([C@H](O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O

Canonical SMILES

C1C(C(C(O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O

Origin of Product

United States

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